5-PHENYL-2-THIENYLBORONIC ACID
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. bohrium.com Their importance stems from their versatile reactivity, general stability, and relatively low toxicity compared to other organometallic reagents. bohrium.comrsc.org These attributes make them easier and safer to handle in a laboratory setting. bohrium.com A key feature of organoboron compounds is their ability to act as nucleophiles in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon bonds. bohrium.com This capability is crucial for constructing complex molecular frameworks that are otherwise difficult to synthesize. bohrium.comnih.gov The unique electronic structure of boron, being adjacent to carbon on the periodic table, allows it to form stable yet reactive compounds, making organoboranes vital reagents and intermediates in a wide array of chemical transformations. core.ac.ukresearchgate.net Consequently, organoboron chemistry has revolutionized the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. nih.govmdpi.com
Role of Boronic Acids as Versatile Synthetic Intermediates
Among the various classes of organoboron compounds, boronic acids (R-B(OH)₂) and their derivatives are particularly prominent as versatile synthetic intermediates. mdpi.com Their stability in air and moisture, tolerance of a wide range of functional groups, and the commercial availability of many derivatives make them ideally suited for synthetic applications. rsc.org The boron atom in boronic acids acts as a Lewis acid, a feature that allows for unique chemical transformations. thieme-connect.com One of their most notable characteristics is the ability to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. thieme-connect.com
Boronic acids are cornerstone reagents in numerous powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include the Suzuki-Miyaura cross-coupling, Chan-Lam coupling, Lieberskind-Strogl coupling, and Petasis borono-Mannich reaction, among others. nih.govmdpi.com Their utility extends to acting as catalysts for certain reactions, for instance, activating carboxylic acids toward nucleophilic attack. rsc.org The byproducts of reactions involving boronic acids are often non-toxic and environmentally benign, such as boric acid, which is considered a "green" compound. core.ac.ukbeilstein-journals.org This combination of reactivity, stability, and favorable environmental profile has solidified the role of boronic acids as major players in synthetic and medicinal chemistry. core.ac.uk
Historical Context of Boronic Acid Chemistry
The history of boronic acid chemistry dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid. thieme-connect.comresearchgate.net He prepared ethylboronic acid through a two-stage process involving the reaction of diethylzinc (B1219324) with triethyl borate, followed by oxidation in the air. thieme-connect.com While the first organoboron compound was synthesized in the early 20th century, the field gained significant momentum in the mid-20th century. nih.gov The pioneering work of Herbert C. Brown in the 1950s and 1960s on hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, laid a critical foundation for the widespread use of organoboranes in organic synthesis. mdpi.com This work was recognized with the Nobel Prize in Chemistry in 1979. mdpi.com
Further solidifying the importance of this class of compounds, the development of the palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides by Akira Suzuki, known as the Suzuki-Miyaura reaction, was a landmark achievement. mdpi.com This reaction's high efficiency and functional group tolerance have made it one of the most important carbon-carbon bond-forming reactions, earning Suzuki the Nobel Prize in Chemistry in 2010. mdpi.com Over the last few decades, research into the reactions and applications of organoboron compounds has seen a dramatic increase, reflecting their established importance in both academic and industrial research. mdpi.com
Overview of Heteroarylboronic Acids in Modern Synthesis
Heteroarylboronic acids, which are heterocyclic and aromatic building blocks, represent a significant subclass of boronic acids. mdpi.com They are extensively used as synthetic intermediates, most notably in the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction. mdpi.com The incorporation of heteroaromatic rings is a common strategy in the design of pharmaceuticals and functional materials due to the unique electronic and structural properties these rings impart. Thiophene-containing moieties, for example, are found in a wide range of natural products and chemotherapeutics, and polythiophenes are important conducting polymers. thieme-connect.com
The synthesis of heteroarylboronic acids was historically challenging, but significant progress has been made in developing reliable synthetic methods. thieme-connect.com Common routes to 2-thienylboronic acids, for instance, involve the reaction of a thienyllithium or thienyl Grignard reagent with a trialkylborate, followed by acidic hydrolysis. thieme-connect.com More recent methods include the palladium-catalyzed coupling of aryl halides or triflates with diboronic esters. researchgate.net The development of highly active catalyst systems has expanded the scope of cross-coupling reactions involving heteroarylboronic acids, allowing for the efficient synthesis of a diverse array of complex molecules. researchgate.net
Introduction to 5-Phenyl-2-thienylboronic Acid within Heteroarylboronic Acid Research
This compound is a specific example of a heteroarylboronic acid that has garnered interest in various fields of chemical research. Structurally, it consists of a thiophene (B33073) ring with a boronic acid group at the 2-position and a phenyl group at the 5-position. This arrangement of aromatic and heteroaromatic rings gives the molecule specific electronic and steric properties that are exploited in its applications.
As with other thienylboronic acids, this compound is a valuable building block in organic synthesis. It has been utilized in the construction of more complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. Its applications extend to the synthesis of materials for organic electronics, such as dye-sensitized solar cells and organic thin-film transistors. mdpi.commdpi.com Furthermore, its ability to interact with biological molecules has led to its investigation in the development of glucose sensors. nih.govresearchgate.net The study of this compound and its derivatives contributes to the broader understanding of heteroarylboronic acid chemistry and the development of new functional molecules and materials.
Structure
2D Structure
Properties
IUPAC Name |
(5-phenylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSMKSPHBJFXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379983 | |
| Record name | 5-Phenylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-95-2 | |
| Record name | (5-Phenylthien-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylthiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of 5 Phenyl 2 Thienylboronic Acid
5-Phenyl-2-thienylboronic acid is a solid, typically appearing as a powder. mdpi.com Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (5-phenylthiophen-2-yl)boronic acid | mdpi.com |
| CAS Number | 306934-95-2 | mdpi.com |
| Molecular Formula | C₁₀H₉BO₂S | mdpi.com |
| Molecular Weight | 204.06 g/mol | mdpi.com |
| Melting Point | 140 °C | core.ac.ukmdpi.com |
| Boiling Point | 412.9 °C at 760 mmHg (Predicted) | core.ac.ukmdpi.com |
| Density | 1.29 g/cm³ | core.ac.ukmdpi.com |
| pKa | 8.49 ± 0.53 (Predicted) | core.ac.uk |
| Physical Form | Powder | mdpi.com |
Reactivity and Mechanistic Investigations of 5 Phenyl 2 Thienylboronic Acid in Organic Transformations
Intrinsic Reactivity Profile of Boronic Acids
The chemical behavior of boronic acids is dictated by the electron-deficient nature of the boron atom. This intrinsic property governs their reactivity in various organic transformations.
Boronic acids are recognized as mild Lewis acids. wikipedia.org This acidity arises from the empty p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. In the context of cross-coupling reactions, this Lewis acidity is crucial for the formation of boronate complexes. The reaction of a boronic acid with a base, typically a hydroxide (B78521) or alkoxide, results in the formation of a tetracoordinate boronate species. ljmu.ac.ukresearchgate.net This transformation is a key activation step, as the resulting boronate is more nucleophilic and readily participates in transmetalation with a transition metal catalyst. researchgate.net The equilibrium between the neutral boronic acid and the anionic boronate complex is pH-dependent, a factor that significantly influences reaction rates. acs.org
The general formation of a boronate complex can be represented as follows:
R-B(OH)₂ + OH⁻ ⇌ [R-B(OH)₃]⁻
This equilibrium is fundamental to the success of many cross-coupling reactions, as the concentration of the active boronate species directly impacts the catalytic cycle.
A significant side reaction that can compromise the efficiency of cross-coupling reactions is protodeboronation, the cleavage of the carbon-boron bond by a proton source. researchgate.net This process leads to the formation of an arene and boric acid, effectively removing the boronic acid from the desired reaction pathway. The stability of boronic acids, including 5-phenyl-2-thienylboronic acid, is a critical factor in their successful application. ed.ac.uk
Protodeboronation can occur under both acidic and basic conditions. researchgate.neted.ac.uk Under acidic conditions, the reaction is believed to proceed via electrophilic substitution of the boron group by a proton. ed.ac.uk In basic media, the mechanism is often more complex and can involve the hydrolysis of the boronate anion. acs.orged.ac.uk The rate of protodeboronation is highly dependent on the pH of the reaction medium, with thienylboronic acids reported to be particularly susceptible at pH > 10. researchgate.net The stability of different boronic acids can vary significantly, with some, like 2-pyridyl and 5-thiazolyl boronic acids, undergoing rapid protodeboronation, while others, such as cyclopropyl (B3062369) and vinyl boronic acids, are more stable. ed.ac.uked.ac.uk For thienylboronic acids, studies have shown that they are relatively stable, but the reaction conditions must be carefully controlled to minimize this undesired pathway. ljmu.ac.uked.ac.uk
| Boronic Acid Type | Relative Stability to Protodeboronation | Reference |
| Cyclopropyl and Vinyl | Very Slow | ed.ac.uked.ac.uk |
| 3- and 4-Pyridyl | Very Slow | ed.ac.uked.ac.uk |
| 3-Thienyl | Relatively Stable | ljmu.ac.uked.ac.uk |
| 2-Pyridyl and 5-Thiazolyl | Rapid | ed.ac.uked.ac.uk |
Diverse Transformations of this compound
Beyond the canonical cross-coupling reactions, the boronic acid functional group enables a variety of other useful transformations. These diverse reactions highlight the versatility of this compound as a synthetic intermediate.
Petasis Reaction (Borono-Mannich Reaction): This is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde), and a boronic acid to form α-amino alcohols. nih.govacs.org Using this compound in a Petasis reaction would allow for the direct synthesis of complex amines containing the 5-phenyl-2-thienyl moiety, which are of interest in medicinal chemistry. acs.org
Oxidation: Boronic acids can be oxidized to the corresponding phenols. Treatment of this compound with an oxidant like hydrogen peroxide (H₂O₂) or Oxone® would yield 5-phenyl-2-hydroxythiophene. This provides a route to thiophene-based phenols, which can be difficult to access otherwise.
Conjugate Addition: In the presence of a rhodium catalyst, arylboronic acids can undergo 1,4-conjugate addition to α,β-unsaturated ketones, esters, and other Michael acceptors. This would enable the introduction of the 5-phenyl-2-thienyl group at the β-position of a carbonyl compound.
Protodeboronation: While often considered an undesirable side reaction, controlled protodeboronation (cleavage of the C-B bond by a proton) can be used as a method for selective deuteration or tritiation by performing the reaction in a labeled solvent (e.g., D₂O). The rate of protodeboronation is highly pH-dependent. ljmu.ac.uk
Homologization: The boronic acid can be converted into a boronic ester, which can then undergo homologization reactions to insert a chloromethyl group, effectively extending the carbon chain. This provides access to (5-phenyl-2-thienyl)methylboronic esters.
These varied transformations underscore the role of this compound as a versatile building block, enabling access to a wide range of substituted thiophenes for various applications in science and technology.
Conjugate Additions to Unsaturated Systems
The conjugate addition of organoboron reagents to α,β-unsaturated compounds is a powerful method for carbon-carbon bond formation. In this context, this compound can serve as a nucleophilic partner in reactions catalyzed by transition metals, most notably rhodium and palladium. iyte.edu.trrug.nl These reactions typically involve the addition of the 5-phenyl-2-thienyl group to electron-deficient olefins such as enones, enoates, and nitroalkenes.
The generally accepted mechanism for the rhodium-catalyzed conjugate addition involves the transmetalation of the boronic acid with a rhodium(I) complex to form an arylrhodium(I) species. iyte.edu.tr This intermediate then undergoes migratory insertion across the carbon-carbon double bond of the unsaturated substrate. Subsequent protonolysis or hydrolysis of the resulting rhodium enolate regenerates the catalyst and furnishes the β-arylated product. The use of aqueous solvents is often beneficial for these reactions, facilitating the transmetalation step. iyte.edu.tr
Palladium-catalyzed conjugate additions have also been reported, often employing bipyridine ligands in aqueous media. iyte.edu.tr The choice of catalyst system, including the metal, ligand, and reaction conditions, can significantly influence the efficiency and selectivity of the conjugate addition. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, its behavior is expected to align with that of other arylboronic acids in these transformations. iyte.edu.trresearchgate.net
| Catalyst System | Substrate Type | General Observations |
| Rh(I)/diphosphine ligand | α,β-Unsaturated ketones (enones) | High yields are often achieved in aqueous solvents. |
| Pd(0)/bipyridine | α,β-Unsaturated carbonyls | Effective in aqueous media. |
Homologation Reactions
Homologation reactions of boronic acids provide a means to insert a methylene (B1212753) group (-CH2-) or other one-carbon units into the carbon-boron bond, effectively elongating the carbon chain. A notable method for the homologation of arylboronic acids, including by extension this compound, involves the use of halomethylboronic acid pinacol (B44631) esters (Bpin) in a palladium-catalyzed process. acs.org This reaction allows for the direct synthesis of benzylic boronic acid esters from their arylboronic acid precursors without the need for stoichiometric organometallic reagents. acs.org
The mechanism is believed to involve a remarkably facile oxidative addition of the halomethylboronic acid pinacol ester to the palladium(0) catalyst, a step enabled by an α-boryl effect. acs.org This is followed by a chemoselective transmetalation with the arylboronic acid. The resulting intermediate then undergoes reductive elimination to furnish the homologated benzylic boronic ester product. acs.org
Another approach to homologation involves the reaction of a boronic ester with dichloromethyllithium. wikiwand.com This generates a boronate complex which then undergoes a rearrangement induced by a Lewis acid, leading to the insertion of a chloromethyl group. Subsequent displacement of the chlorine with an organometallic reagent completes the homologation. wikiwand.com
| Reagent | Catalyst/Promoter | Product Type | Key Mechanistic Feature |
| Bromomethyl Bpin | Palladium(0) | Benzylic boronic acid ester | α-Boryl enabled oxidative addition |
| Dichloromethyllithium | Lewis Acid | Homologated boronic ester | Boronate rearrangement |
Oxidative Homocoupling for Symmetrical Biaryl Synthesis
The oxidative homocoupling of arylboronic acids presents a direct route to symmetrical biaryls. This compound can undergo this transformation under various catalytic conditions to yield 5,5'-diphenyl-2,2'-bithiophene.
Several catalytic systems have been developed for this purpose. For instance, inexpensive copper salts like copper(I) chloride (CuCl) have been shown to effectively catalyze the homocoupling of arylboronic acids in methanol (B129727) at room temperature, open to the air, and without the need for additional bases or oxidants. researchgate.net Another effective method employs silver carbonate (Ag2CO3) in methanol, which also proceeds smoothly at ambient temperature. thieme-connect.de It has been suggested that in situ formed silver nanoparticles may act as an accelerator in this process, and the reaction may proceed through a radical mechanism. thieme-connect.de
While some methods are highly effective for a range of arylboronic acids, the success with heteroarylboronic acids can be variable. For example, in some silver-mediated homocoupling reactions, heteroarylboronic acids did not yield the corresponding coupling product. thieme-connect.de However, other copper-catalyzed systems have shown success with substrates like 3-thienylboronic acid. researchgate.net
| Catalyst | Oxidant/Conditions | Key Features |
| CuCl | Air (O2) | Mild conditions, no additives required. researchgate.net |
| Ag2CO3 | Self-oxidizing | Proceeds at room temperature, potential radical mechanism. thieme-connect.de |
| Gold salts | - | Can be effective for some arylboronic acids. lookchem.com |
Ipso-Hydroxylation for Phenol Derivatives
The ipso-hydroxylation of arylboronic acids provides a valuable synthetic route to phenols and their derivatives, proceeding via the cleavage of the carbon-boron bond and installation of a hydroxyl group. nih.gov This transformation can be applied to this compound to synthesize 5-phenyl-2-thiophen-ol.
A variety of methods have been developed for this reaction, often employing an oxidant. nih.govscispace.com Notably, a catalyst- and solvent-free method has been reported using sodium perborate (B1237305) as the oxidant, where the reaction proceeds by simply grinding the arylboronic acid with the oxidant. nih.govrsc.org This method is not only environmentally benign but also highly efficient. nih.govscispace.com The reaction can also be carried out in water, again using sodium perborate, with very short reaction times. nih.govrsc.org
Other protocols utilize aqueous hydrogen peroxide as the oxidant, sometimes in the presence of a catalyst such as boric acid or titanium dioxide. researchgate.net These methods are also attractive due to their mild, often room temperature, conditions and the use of green solvents like water or ethanol. researchgate.net The mechanism of the sodium perborate-mediated reaction is suggested to be nucleophilic in nature. nih.govscispace.comrsc.org
| Oxidant | Catalyst/Solvent | Key Advantages |
| Sodium Perborate | None (solid state) or Water | Catalyst- and solvent-free options, rapid reaction. nih.govrsc.org |
| Hydrogen Peroxide | Boric Acid / Ethanol | Metal- and base-free, room temperature. researchgate.net |
| Hydrogen Peroxide | Titanium Dioxide / Water | Reusable heterogeneous catalyst, green conditions. researchgate.net |
C-H Borylation Strategies
Direct C-H borylation is a powerful and atom-economical method for the synthesis of organoboron compounds. While the provided information primarily discusses the C-H borylation of arenes to form arylboronic acids, the principles can be relevant to understanding the reactivity of the aromatic rings within the this compound molecule itself. nih.govrsc.org
Strategies for C-H borylation often employ transition metal catalysts, such as those based on iridium or palladium, to activate a C-H bond for reaction with a boron-containing reagent like pinacolborane (B2pin2) or a borane. rsc.org The regioselectivity of these reactions can often be controlled by directing groups present on the substrate. rsc.org
A metal-free approach for the electrophilic C-H borylation of sterically hindered arenes has also been developed using a boron cluster-based electrophile generated from the cage-opening of Cs2[closo-B10H10]. nih.gov This method proceeds via an electrophilic aromatic substitution-type mechanism and can provide access to arylboronic esters that are difficult to obtain through other means. nih.gov The thiophene (B33073) ring in this compound is generally susceptible to electrophilic substitution, suggesting it could be a target for such borylation strategies, potentially leading to poly-borylated species.
Sp2-Sp3 Cross-Coupling Reactions with Diazo Compounds
The sp2-sp3 cross-coupling of arylboronic acids with diazo compounds offers a valuable route to the synthesis of alkylated aromatic and heteroaromatic compounds. This transformation has been successfully achieved using this compound.
A significant advancement in this area is the use of flow chemistry to generate unstable diazo compounds in situ from hydrazones using an oxidant like manganese dioxide (MnO2). nih.gov This stream of the reactive diazo intermediate can then be immediately reacted with a boronic acid partner under very mild, room-temperature conditions. nih.gov This approach avoids the isolation of potentially hazardous diazo compounds and allows for their efficient use in synthesis. The reaction is compatible with both electron-rich and electron-poor aromatic hydrazones. nih.gov
The general mechanism involves the generation of the diazo compound, which then reacts with the boronic acid. Mechanistic studies have provided evidence for the formation of a specific boronic intermediate in these reactions. nih.gov This methodology provides a practical and efficient way to form carbon-carbon bonds between an sp2-hybridized carbon of the boronic acid and an sp3-hybridized carbon derived from the diazo compound.
Advanced Applications of 5 Phenyl 2 Thienylboronic Acid in Chemical Synthesis and Materials Science
5-PHENYL-2-THIENYLBORONIC ACID as a Crucial Building Block in Complex Organic Synthesis
This compound is a heterocyclic boronic acid highly valued in organic synthesis for its stability, ease of handling, and reactivity. wikipedia.orgnih.gov Its primary role is as a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. thieme-connect.comresearchgate.net This reaction is a powerful method for forming carbon-carbon (C-C) bonds, enabling the synthesis of complex biaryl and hetero-biaryl structures which are scaffolds for many functional molecules. nih.gov
The thiophene (B33073) moiety itself is a critical structural component found in a wide array of chemotherapeutics and is the basis for highly conductive polymers. thieme-connect.com The presence of the phenyl group on the thiophene ring, combined with the boronic acid functional group, allows chemists to introduce this specific phenyl-thiophene unit into larger, more complex molecular architectures. The boronic acid group is tolerant of a wide variety of other functional groups, making it an ideal reactant for late-stage functionalization in multi-step syntheses. nih.govthieme-connect.com The synthesis of various substituted thienylboronic acids and their esters is well-established, providing chemists with a toolbox of reagents for creating diverse and complex target molecules. acs.org
Applications in Pharmaceutical Development and Medicinal Chemistry Research
The utility of boronic acids, and specifically this compound, extends significantly into the realm of medicinal chemistry and drug development. nih.govontosight.ai The boronic acid functional group's unique chemical properties are exploited in the design of new drugs, enzyme inhibitors, and diagnostic sensors. ontosight.airesearchgate.net
The this compound scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents. Its structure combines the features of a biaryl system with the unique properties of boron, a strategy that has proven effective in developing potent drug candidates. For instance, researchers have designed and synthesized analogs where a benzo[b]thienyl group (structurally related to the phenyl-thienyl motif) is incorporated into a quinolin-4-one core. nih.gov These compounds have demonstrated potent antitumor activity by inhibiting tubulin polymerization, a critical process for cell division. nih.gov
The general strategy involves using the thienylboronic acid in Suzuki coupling reactions to create a library of derivatives that can be screened for biological activity. thieme-connect.com This approach has been used to synthesize 5-substituted uracils as potential antiviral agents and various other heterocyclic compounds with potential therapeutic benefits. thieme-connect.comnih.gov The inherent versatility of the boronic acid group allows for its use as a building block in the synthesis of a wide range of biologically active molecules, including those with potential as anti-inflammatory, analgesic, or antimicrobial agents. ontosight.ainih.gov
Drug discovery programs frequently leverage the predictable and robust reactivity of boronic acids. ontosight.aiacs.org The Suzuki-Miyaura reaction, which uses boronic acids like this compound, is a cornerstone of modern medicinal chemistry, accounting for a significant percentage of all reactions used in the pharmaceutical sector. researchgate.net This allows for the rapid and efficient synthesis of large libraries of related compounds, a key strategy in identifying lead compounds with desired therapeutic effects.
Beyond C-C bond formation, the boronic acid moiety can be transformed into other functional groups, further expanding the chemical diversity accessible from a single starting material. The electrophilic nature of the boron atom and its ability to form stable adducts are also exploited in designing molecules that can interact specifically with biological targets. nih.govmdpi.com This combination of synthetic versatility and unique reactivity makes boronic acids powerful tools in the iterative process of drug design, optimization, and development. nih.gov
Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases and β-lactamases, which are crucial targets in antibacterial therapies. mdpi.comnih.govresearchgate.net They function as transition-state analog inhibitors. The mechanism involves the empty p-orbital of the sp²-hybridized boron atom acting as a Lewis acid. nih.govnih.gov In the active site of a serine-containing enzyme, the boronic acid is attacked by the nucleophilic hydroxyl group of a catalytic serine residue. nih.gov
This attack results in the formation of a stable, reversible, covalent tetrahedral boronate adduct. mdpi.comnih.gov This adduct mimics the high-energy tetrahedral intermediate formed during the natural hydrolysis of the enzyme's substrate (e.g., the β-lactam ring in penicillin). nih.gov By locking the enzyme in this non-productive state, the inhibitor effectively blocks its catalytic activity. The affinity of these inhibitors can be exceptionally high, with inhibition constants (Ki) in the nanomolar range for some β-lactamases. mdpi.comnih.gov
| Enzyme Class | Mechanism of Inhibition by Boronic Acids | Key Interaction | Example Target Enzymes |
| Serine β-Lactamases (Class A, C, D) | Formation of a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of β-lactam hydrolysis. mdpi.comnih.gov | Covalent bond between Boron and Serine-OH. nih.gov | OXA-24/40, AmpC, TEM-1. nih.govacs.org |
| Serine Proteases | Acts as a transition state analog, forming a tetrahedral boronate adduct with the active site serine. researchgate.net | Covalent bond between Boron and Serine-OH. nih.gov | Chymotrypsin, Thrombin. researchgate.net |
| Proteasome | The dipeptide boronic acid inhibitor Bortezomib forms a stable complex with the 20S proteasome, inhibiting its function and leading to cancer cell growth inhibition. mdpi.comresearchgate.net | Interaction with the catalytic threonine residue. | 20S Proteasome. mdpi.com |
| Histone Deacetylases (HDACs) | A boronic acid with an α-amino acid moiety is attacked by water in the active site, forming a transition state analogue that binds to the zinc ion, leading to inhibition. mdpi.com | Boronic acid coordinates to the active site Zinc ion. | HDACs. mdpi.com |
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their use in molecular recognition and sensing. nih.govmagtech.com.cnacs.org This property is particularly useful for detecting saccharides (sugars), which are rich in diol functionalities and are challenging to differentiate due to their structural similarities. acs.orgnih.gov
When a boronic acid, such as a thienylboronic acid derivative, binds to a diol-containing analyte like glucose or fructose, it forms a cyclic boronate ester. mdpi.comrsc.org This binding event can be designed to trigger a measurable signal, such as a change in fluorescence, color, or an electrochemical response. acs.orgacs.org For example, a sensor might incorporate a fluorophore whose emission is quenched or enhanced upon saccharide binding. acs.org Thienylboronic acids are particularly interesting for electrochemical sensors due to their inherent redox activity, which can be modulated by analyte binding. mdpi.comrsc.org This principle has been applied to develop sensors for a variety of biologically important molecules. nih.govnih.gov
| Analyte Class | Basis of Recognition | Sensing Principle | Example Analytes |
| Saccharides | Reversible covalent formation of a cyclic boronate ester with 1,2- or 1,3-diols. magtech.com.cnacs.org | Changes in fluorescence, color, or electrochemical potential upon binding. acs.orgrsc.org | Glucose, Fructose, Sialic Acid. acs.orgnih.govjapsonline.com |
| Catecholamines | Binding to the 1,2-benzenediol (catechol) moiety. nih.govnih.gov | Fluorescence or electrochemical detection of the boronate ester formation. nih.gov | Dopamine, L-DOPA, Noradrenaline. nih.govnih.gov |
| Glycosylated Biomolecules | Recognition of saccharide units on the surface of glycoproteins or cells. researchgate.netnih.gov | Selective labeling of cells or detection of biomarkers using fluorescent boronic acid probes. nih.gov | Sialyl Lewis X (cancer biomarker), Glycoproteins. researchgate.netnih.gov |
| Nucleotides | Interaction with the ribose diol unit. nih.gov | Multicomponent sensing arrays can differentiate various nucleotides. nih.gov | ATP, ADP. |
| Reactive Oxygen Species (ROS) | Cleavage of the boronate group by specific ROS, releasing a fluorogenic molecule. nih.gov | "Turn-on" fluorescence upon reaction with the analyte. nih.gov | Hydrogen Peroxide (H₂O₂), Peroxynitrate. nih.gov |
Applications in Agrochemical Design and Synthesis
The synthetic utility that makes this compound valuable in pharmaceuticals also applies to the field of agrochemicals. ontosight.ai Heterocyclic boronic acids are versatile building blocks for creating complex molecules with potential biological activity, including those useful for crop protection. ontosight.ai The Suzuki coupling reaction enables the combination of the phenyl-thiophene core with other chemical fragments to generate novel structures. These new compounds can then be screened for herbicidal, insecticidal, or fungicidal properties. The stability and established reactivity of thienylboronic acids facilitate the systematic exploration of new chemical entities for agricultural applications.
Contributions to Advanced Materials Science
This compound and its related thienylboronic acid derivatives are pivotal building blocks in the realm of advanced materials science. Their unique molecular architecture, combining the electronic properties of the thiophene ring, the reactivity of the boronic acid group, and the influence of the phenyl substituent, enables the creation of novel materials with tailored functionalities. These compounds are particularly instrumental in the development of functional organic materials, the synthesis of conductive polymers, and the fabrication of specialized nanoparticles.
Development of Functional Organic Materials
The inherent properties of thienylboronic acids make them exceptional candidates for designing sophisticated functional organic materials. The thiophene moiety is a well-known component in a variety of chemotherapeutics and serves as a fundamental unit in highly conductive polymers. thieme-connect.com The boronic acid functional group provides a versatile handle for forming stable covalent bonds, particularly through the Suzuki-Miyaura cross-coupling reaction, allowing for the construction of complex molecular architectures.
Researchers have leveraged these characteristics to create materials with specific applications. For instance, thienylboronic acids are used to synthesize complex aromatic systems, such as star-shaped molecules like 1,3,5-tris[4-(2-thienyl)phenyl]benzene. Furthermore, the boronic acid's ability to interact selectively with diol-containing compounds, such as saccharides, makes these materials excellent candidates for the development of biosensors.
The principles of using boronic acid functional groups for advanced materials are further exemplified by related compounds. For example, (3,5-Diformylphenyl)boronic acid is used to create self-healing luminescent polymers and dynamic covalent hydrogels for applications like triggered cell capture and release. ossila.com This demonstrates the broad potential of incorporating the boronic acid group into functional organic materials.
Synthesis of Conjugated Polymers and Oligomers (e.g., Polythiophenes)
One of the most significant applications of thienylboronic acids is in the synthesis of conjugated polymers and oligomers, with polythiophenes being a prominent example. thieme-connect.com These materials are prized for their electronic and optical properties, making them suitable for use in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs).
The Suzuki-Miyaura polycondensation is a key method for this purpose, coupling thienylboronic acids or their esters with di- or tri-halogenated aromatic compounds. researchgate.net This reaction allows for the creation of well-defined polymer backbones with high regioregularity, which is crucial for achieving optimal electronic performance. For example, the polymerization of 5-bromo-4-hexylthien-2-yl-pinacol boronate ester produces poly(3-hexylthiophene) (P3HT), a benchmark polymer in organic electronics. acs.org
Research has focused on optimizing polymerization conditions to achieve high molecular weight polymers and yields, which has been a challenge due to potential side reactions like protodeboronation. acs.org The development of highly active palladium catalysts has been instrumental in overcoming these hurdles. researchgate.netacs.org
The versatility of this synthetic approach is demonstrated by the wide range of polymers that can be created. By combining thienylboronic acids with other aromatic units, such as phenothiazine (B1677639) or aniline, researchers have synthesized novel polymers with tailored properties. arabjchem.orgresearchgate.net For instance, polymers incorporating phenothiazine and thiophene have been synthesized via Suzuki coupling followed by oxidative polymerization, yielding materials with interesting photophysical and electrochemical characteristics. arabjchem.org
| Polymer Type | Monomers | Polymerization Method | Key Findings/Applications | Reference |
|---|---|---|---|---|
| Poly(3-hexylthiophene), rr-P3HT | Thienyl MIDA boronate ester | Suzuki-Miyaura Polymerization | Achieved high molecular weights (Mw up to 42.7 kDa) and high yields (up to 94%) with >98% head-to-tail couplings. | acs.org |
| Thiophene-containing conjugated polymers | 2,5-thiophenebis(boronic acid) derivatives and dibromo-aromatics | Suzuki Polycondensation | Rapid synthesis (5-15 min) of high molecular weight polymers using a specialized palladium/phosphine (B1218219) catalyst system. | researchgate.net |
| Phenothiazine-Thiophene Polymers | 3,7-dithien-2-yl-10-H-phenothiazine and dihalogene compounds | Suzuki Coupling & Oxidative Polymerization | Created polymers with varied aliphatic and aromatic bridges, influencing their photophysical, electrochemical, and thermal properties. | arabjchem.org |
| Thienyl-Aniline Polymers | Bromoanilines and thienyl boronic acids | Suzuki-Miyaura Coupling & Polymerization | Successful synthesis of monomers like 4-(2-thiophen)aniline and their subsequent polymerization to form conductive materials. | researchgate.net |
Nanoparticle Synthesis and Characterization from Thienylboronic Acids
Thienylboronic acids are also utilized in the synthesis of functional nanoparticles, creating "nanosensors" with unique capabilities. acs.org Poly(3-thienylboronic acid) (PThBA) can be synthesized and fabricated into nanoparticles that combine the conductive properties of polythiophene with the saccharide-binding affinity of boronic acid. acs.org
The synthesis of PThBA nanoparticles can be achieved through methods like enzymatic catalyzed oxidative polymerization. acs.org A suspension of these nanoparticles is then typically prepared by injecting a solution of the polymer (e.g., in methanol) into an aqueous electrolyte. acs.org
Characterization of these nanoparticles involves a suite of advanced techniques. Scanning Electron Microscopy (SEM) is used to visualize their morphology, while Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) provide information on particle size distribution and concentration. acs.org The surface charge and its response to environmental changes are studied using ζ-potential measurements. These studies have shown that PThBA nanoparticles can exhibit changes in size and charge in response to pH variations and the binding of saccharides, a property that can be monitored by techniques like wide-field surface plasmon resonance microscopy (WF-SPRM). This responsiveness makes them highly suitable for use in chemical sensors and other chemosensitive nanotechnological devices. acs.org In another application, poly(3-thienylboronic acid) has been used to coat magnetic nanoparticles, combining the properties of both materials. tandfonline.com
| Property | Characterization Technique | Observation | Reference |
|---|---|---|---|
| Synthesis | Enzymatic Catalyzed Oxidative Polymerization | Polymerized 3-thienylboronic acid (ThBA) using H₂O₂/HRP in aqueous solution. | acs.org |
| Morphology | Scanning Electron Microscopy (SEM) | Visual confirmation of nanoparticle formation. | acs.org |
| Size Distribution & Concentration | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) | Determined particle size and concentration in suspension. Size increases at alkaline pH. | acs.org |
| Surface Charge | ζ-potential Measurements | Showed presence of acidic groups (pKa ~8.6); surface charge estimated at ~70 mC/m². | |
| Optical Properties | UV-vis Spectroscopy | Spectra changes with pH and solvents indicate transformations between twisted and planar polymer conformations. | |
| Saccharide Interaction | DLS, ζ-potential, WF-SPRM | Binding of saccharides resulted in a decrease in the size and charge of the nanoparticles. |
Environmental and Sustainability Aspects in the Context of 5 Phenyl 2 Thienylboronic Acid Chemistry
Green Chemistry Principles in Boronic Acid Utilization
The twelve principles of Green Chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Boronic acids, as a class of reagents, align well with several of these principles.
Boronic acids are widely regarded as "green" or environment-friendly compounds for several key reasons. everand.comboronmolecular.com Unlike many organometallic reagents, they are generally solids that are stable in the presence of air and moisture, which simplifies their handling and storage. fishersci.cawiley-vch.de Their most significant environmental advantage is their low inherent toxicity and the nature of their degradation products. everand.comsigmaaldrich.com
The primary application of 5-phenyl-2-thienylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. fishersci.ca This reaction itself offers green advantages, such as often proceeding under mild conditions and demonstrating a high tolerance for a wide variety of functional groups, which can reduce the need for protecting groups—a key tenet of green chemistry (Principle 8: Reduce Derivatives). acs.org
The key advantages are summarized below:
Low Toxicity: Boronic acids and their ultimate degradation product, boric acid, exhibit relatively low toxicity to humans and the environment. everand.comwiley-vch.de
Stability: They are often stable to air and moisture, reducing the risks and specialized handling requirements associated with many other organometallic compounds. fishersci.ca
Benign Byproducts: The boron-containing byproduct of reactions like the Suzuki coupling is typically boric acid, a compound that is environmentally benign. wiley-vch.de
The environmental fate of boronic acids is a crucial aspect of their green profile. Generally, these compounds are known for their rapid environmental degradation. sigmaaldrich.com The carbon-boron bond in a boronic acid can undergo oxidative deboronation, converting the organic moiety into an alcohol and the boron into boric acid. pnas.org
While specific biodegradation pathway studies for this compound are not extensively documented, the ultimate fate is the formation of boric acid. everand.comwiley-vch.de Boric acid is a naturally occurring substance in the environment, found in water, soil, and plants. nih.gov The process of biodegradation involves microorganisms, such as bacteria and fungi, breaking down organic materials into simpler substances. youtube.com The rate and mechanism of this process depend on environmental conditions and the specific structure of the compound. youtube.comnih.gov For organoboron compounds, enzymatic processes, particularly hydrolysis, are considered the main pathway for their natural elimination in soil. nih.gov
It is important to note that while generally considered low in toxicity, high concentrations of some boronic acid derivatives have been shown to affect the growth and photosynthetic processes of aquatic microorganisms like cyanobacteria. nih.gov This highlights the need for continued research into the specific environmental interactions of complex boronic acids.
Development of Sustainable Synthetic Protocols for this compound Transformations
The development of sustainable synthetic protocols for reactions involving this compound primarily focuses on optimizing the Suzuki-Miyaura cross-coupling reaction. This involves adhering to green chemistry principles such as using safer solvents, improving energy efficiency, and employing highly efficient catalytic systems. acs.orgbridgew.edu
Research into Suzuki-Miyaura reactions with related thienylboronic acids, such as (5-formylthiophen-2-yl)boronic acid, demonstrates that the choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing waste. ntnu.no A key to success is using a highly active catalyst which allows for lower catalyst loading and milder reaction conditions. ntnu.no
Key areas for developing sustainable protocols include:
Solvent Selection: Moving away from traditional volatile organic compounds (VOCs) towards greener solvents like water or biorenewable alcohols. Aqueous media are often used in Suzuki reactions. bath.ac.uk
Catalyst Efficiency: Utilizing highly active palladium catalysts, often with specialized phosphine (B1218219) ligands like XPhos, can significantly improve reaction rates and yields, even at low catalyst concentrations. ntnu.noresearchgate.net This addresses Green Chemistry Principle 9 (Catalysis). acs.org
Energy Efficiency: Optimizing reactions to proceed at lower temperatures reduces energy consumption.
The table below illustrates a model study on a related thienylboronic acid, highlighting how reaction conditions can be optimized for sustainability.
Table 1: Model Study on Suzuki-Miyaura Coupling with a Thienylboronic Acid Derivative A conceptual table based on findings for related compounds.
| Parameter | Conventional Approach | Sustainable Approach | Green Advantage |
|---|---|---|---|
| Catalyst | High loading of standard Pd catalyst (e.g., Pd(PPh₃)₄) | Low loading of a highly active pre-catalyst (e.g., XPhos-based) | Reduces metal waste, lowers cost. ntnu.no |
| Solvent | Toluene, Dioxane | Water, Ethanol/Water mixtures | Reduces use of hazardous VOCs. bath.ac.uknih.gov |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., Room Temp to 60 °C) | Lowers energy consumption. ntnu.no |
| Atom Economy | May require excess reagents | Stoichiometric or near-stoichiometric amounts | Maximizes incorporation of materials into the final product. acs.org |
Catalyst Recoverability and Recyclability in Boronic Acid Mediated Reactions
A significant challenge in palladium-catalyzed reactions like the Suzuki coupling is the cost of the palladium catalyst and the potential for contamination of the final product with residual metal. nih.gov Addressing this is a key focus of green chemistry, leading to extensive research into catalyst recovery and recycling. mdpi.com
The most common approach is to switch from homogeneous catalysts, which are dissolved in the reaction medium, to heterogeneous catalysts. mdpi.com These catalysts are supported on a solid material, allowing them to be easily separated from the reaction mixture by filtration and reused in subsequent batches.
Strategies for catalyst recyclability include:
Immobilization on Supports: Palladium can be immobilized on various solid supports, including silica, polymers, or magnetic nanoparticles. bath.ac.uknih.gov For instance, a catalyst system involving palladium immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂-APBA-Pd) has shown high activity and could be recovered using an external magnet and reused for multiple cycles with minimal loss of activity. nih.gov
Aqueous Phase Catalysis: When reactions are conducted in water-based systems, specially designed water-soluble ligands can help retain the palladium catalyst in the aqueous phase, allowing for easier separation from the organic product. bath.ac.uk
The table below summarizes different approaches to catalyst recyclability in Suzuki-Miyaura reactions.
Table 2: Comparison of Catalyst Systems for Recyclability
| Catalyst System | Description | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Catalyst is in the same phase as reactants (e.g., Pd(PPh₃)₄). mdpi.com | High activity and selectivity due to excellent contact with reactants. mdpi.com | Difficult to separate from product; not typically recyclable. nih.gov |
| Heterogeneous (e.g., Pd on Carbon) | Palladium metal deposited on a solid support. | Easy to recover by filtration; recyclable. | Can have lower activity; potential for metal leaching into the product. mdpi.com |
| Supported on Magnetic Nanoparticles | Palladium complex attached to magnetic nanoparticles. nih.gov | Excellent recoverability using a magnet; high surface area can lead to high activity; recyclable for several runs. nih.gov | Synthesis of the support can be complex. |
By focusing on these green chemistry principles, the use of this compound in synthesis can be made significantly more sustainable, reducing environmental impact and improving the efficiency of chemical manufacturing.
Future Research Directions and Emerging Trends for 5 Phenyl 2 Thienylboronic Acid
Exploration of Unconventional Reactivity and Novel Bond Formations
While 5-phenyl-2-thienylboronic acid is well-known for its participation in Suzuki-Miyaura cross-coupling reactions, future research will likely delve into less conventional transformations. sigmaaldrich.com This includes exploring its reactivity in different catalytic systems to forge new types of chemical bonds. For instance, investigating its role in C-H activation/functionalization reactions could lead to more direct and atom-economical synthetic routes. rsc.org The development of methods for novel bond formations, such as C-N, C-O, and C-S bond formations, using this boronic acid as a key reagent will be a significant area of focus. nih.gov The inherent electronic properties of the phenyl-thiophene scaffold could be exploited to control the regioselectivity and stereoselectivity of these new reactions.
Integration with Advanced Synthetic Methodologies
The synergy between this compound and modern synthetic techniques is a promising avenue for future exploration.
Photoredox Catalysis: This rapidly evolving field offers new pathways for radical-mediated reactions. thieme-connect.de Investigating the behavior of this compound under photoredox conditions could enable previously inaccessible transformations, such as the generation of aryl radicals for addition reactions or cross-coupling with partners that are challenging for traditional methods. nih.gov
Electrochemistry: Electrochemical synthesis provides a powerful tool for driving reactions under mild conditions, often avoiding the need for chemical oxidants or reductants. nih.gov The electrochemical polymerization of related thienylboronic acids has already been demonstrated, suggesting the potential for creating conductive polymers and functional materials derived from this compound. researchgate.net Future work could focus on electrosynthesis to mediate novel cross-coupling reactions or to functionalize the thiophene (B33073) or phenyl ring in a controlled manner.
Expansion into New Areas of Application
The unique properties of molecules derived from this compound make them attractive candidates for a range of applications beyond traditional organic synthesis.
Supramolecular Chemistry: The ability of the boronic acid moiety to reversibly bind with diols makes it a valuable component for constructing supramolecular assemblies. researchgate.net Research in this area could focus on designing and synthesizing host-guest systems, molecular sensors, and self-healing materials based on this compound derivatives. mdpi.com The phenyl and thiophene units can be further functionalized to tune the binding properties and introduce additional functionalities.
Development of High-Throughput Experimentation and Automated Synthesis
To accelerate the discovery of new reactions and applications for this compound, high-throughput experimentation (HTE) and automated synthesis will be indispensable tools. HTE allows for the rapid screening of a large number of reaction conditions, including different catalysts, ligands, solvents, and temperatures. ethz.chnih.gov This approach can quickly identify optimal conditions for known transformations and uncover entirely new reactivity. researchgate.net
Automated synthesis platforms can then be used to efficiently produce libraries of compounds derived from this compound for biological screening or materials testing. nih.gov This will significantly shorten the timeline for developing new drugs, functional materials, and other valuable products.
Advanced Computational Tools for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for understanding and predicting chemical reactivity. dergipark.org.tr In the context of this compound, computational studies can provide valuable insights into:
Reaction Mechanisms: Elucidating the detailed mechanisms of known and novel reactions involving this boronic acid. ljmu.ac.uk
Reactivity Prediction: Predicting the outcome of reactions under different conditions and with various substrates.
Rational Ligand Design: Designing new ligands for catalytic reactions that can enhance reactivity and selectivity.
Spectroscopic Analysis: Aiding in the interpretation of experimental spectroscopic data (e.g., NMR, IR) by calculating theoretical spectra. dergipark.org.tr
By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space of this compound and accelerate the pace of discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-phenyl-2-thienylboronic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct borylation of thiophene derivatives. Key factors include catalyst choice (e.g., Pd-based catalysts), solvent selection (e.g., THF or DMF), and temperature control. For example, anhydride impurities in boronic acids (common in commercial batches) require purification via recrystallization or column chromatography .
- Data Consideration : Monitor reaction progress using TLC or HPLC. Quantify purity via / NMR to confirm boronic acid functionality and detect anhydride byproducts .
Q. How can researchers address stability challenges during storage and handling of this compound?
- Methodology : Store the compound in inert, anhydrous conditions (e.g., under argon) at –20°C to prevent hydrolysis or oxidation. Use desiccants and avoid prolonged exposure to light. Confirm stability via periodic FT-IR or mass spectrometry to detect degradation products like boroxines .
- Safety Note : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) and ensure proper ventilation during handling .
Advanced Research Questions
Q. What strategies mitigate side reactions (e.g., protodeboronation or homocoupling) in cross-coupling reactions involving this compound?
- Methodology : Optimize reaction parameters:
- Use sterically hindered bases (e.g., KPO) to minimize protodeboronation.
- Add ligands (e.g., SPhos) to stabilize Pd catalysts and suppress homocoupling.
- Conduct kinetic studies under varying temperatures and catalyst loadings to identify rate-limiting steps .
Q. How does the electronic structure of the thienyl group in this compound influence its reactivity in Suzuki-Miyaura couplings?
- Methodology : Perform DFT calculations to map electron density distribution across the thiophene ring. Correlate with experimental Hammett parameters (σ) for substituent effects. Validate via X-ray crystallography to confirm bond angles and conjugation effects .
- Case Study : Compare coupling efficiency with analogs like 5-chloro-2-thienylboronic acid () to isolate electronic vs. steric contributions .
Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in boron-containing intermediates?
- Methodology : Use NMR to confirm boronic acid speciation (δ ~30 ppm for free B(OH)) and detect boronate esters (δ ~10 ppm). Pair with HRMS for molecular ion validation. For crystalline samples, SC-XRD provides unambiguous structural data .
Experimental Design & Data Contradictions
Q. How should researchers reconcile discrepancies in reported catalytic efficiencies for this compound in cross-coupling reactions?
- Root Cause Analysis : Variability may arise from:
- Impurity profiles (e.g., anhydride content in commercial batches, ).
- Solvent/base interactions altering reaction kinetics.
Q. What are the best practices for designing a kinetic study to evaluate the hydrolytic stability of this compound in aqueous media?
- Protocol :
Prepare buffered solutions (pH 4–10) and monitor hydrolysis via UV-Vis (absorbance at λ ~260 nm for thiophene).
Use NMR to quantify boronic acid → boronate conversion over time.
Apply Arrhenius analysis to determine activation energy barriers .
Safety & Compliance
Q. What are the critical hazard mitigation steps when scaling up reactions with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
